![molecular formula C13H17NO4 B6664127 2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664127.png)
2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2-methoxyethylamino group and a 3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like THF .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The 2-methoxyethylamino group can interact with enzymes or receptors, modulating their activity. The benzoic acid core may also play a role in binding to specific proteins or other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the 2-methoxyethylamino group.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the 2-methoxyethylamino group.
Uniqueness
2-[3-(2-Methoxyethylamino)-3-oxopropyl]benzoic acid is unique due to the presence of both the 2-methoxyethylamino group and the 3-oxopropyl group, which confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
2-[3-(2-methoxyethylamino)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-18-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13(16)17/h2-5H,6-9H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRCXKYTOZQTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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